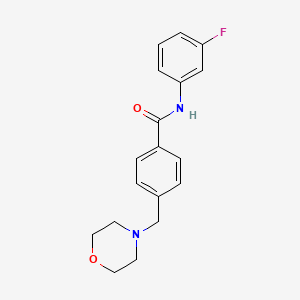
N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluorophenyl)-4-(4-morpholinylmethyl)benzamide is 314.14305602 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Drug Development
N-(3-fluorophenyl)-4-(4-morpholinylmethyl)benzamide and related compounds have been investigated for their metabolic pathways and disposition in the context of drug development. For instance, studies on compounds like SB-649868, which shares a structural similarity with N-(3-fluorophenyl)-4-(4-morpholinylmethyl)benzamide, reveal extensive metabolism and the importance of understanding the metabolic profiles for potential therapeutic applications. These compounds undergo principal metabolism via oxidation, highlighting the role of metabolic studies in identifying drug candidates' pharmacokinetic properties (Renzulli et al., 2011).
Antitumor and Antimicrobial Applications
Research into compounds structurally related to N-(3-fluorophenyl)-4-(4-morpholinylmethyl)benzamide has shown potential antitumor and antimicrobial activities. Synthesis and biological activity studies have indicated that modifications to the molecule can lead to significant inhibition of cancer cell proliferation and microbial growth. This suggests a potential application in designing new therapeutic agents targeting specific cancer types and bacterial infections (Jiu-Fu Lu et al., 2017).
Synthesis and Chemical Properties
Advancements in the synthesis of fluorinated heterocycles, including methods involving N-(3-fluorophenyl)-4-(4-morpholinylmethyl)benzamide derivatives, have been crucial in pharmaceutical and agrochemical industries. Research demonstrates the versatility of rhodium(III)-catalyzed C-H activation in synthesizing fluorinated heterocycles, showcasing the chemical properties and potential utility of these compounds in developing new drugs and agrochemical products (Jia-Qiang Wu et al., 2017).
Enzyme Inhibition for Therapeutic Targets
Studies on aromatic sulfonamide inhibitors, including those structurally related to N-(3-fluorophenyl)-4-(4-morpholinylmethyl)benzamide, have highlighted their role as potent inhibitors of carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications in treating diseases where enzyme inhibition can be leveraged as a treatment strategy, further emphasizing the importance of chemical synthesis in drug discovery (Supuran et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCXPFHMKOISCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
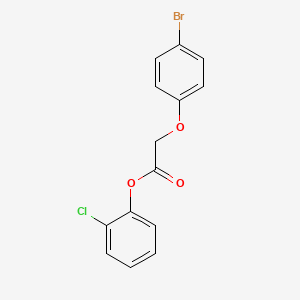
![5-[(Cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B5516768.png)
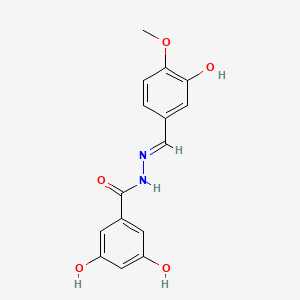
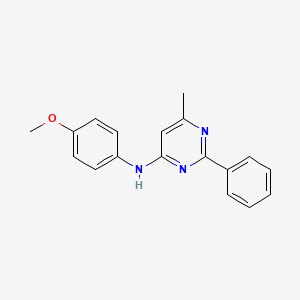
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-3-(4-chlorophenyl)propanamide](/img/structure/B5516808.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)
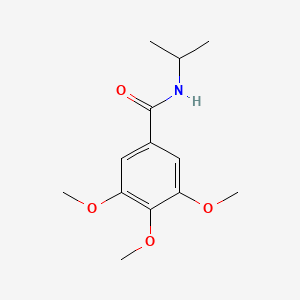

![4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5516842.png)
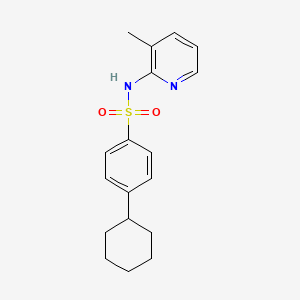
![{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)

